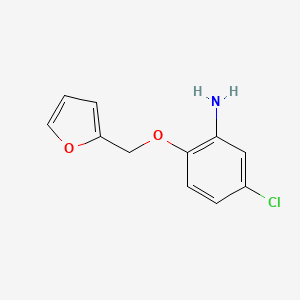

5-Chloro-2-(2-furylmethoxy)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Chloro-2-(2-furylmethoxy)aniline is a biochemical compound used for proteomics research . It has a molecular formula of C11H10ClNO2 and a molecular weight of 223.66 .

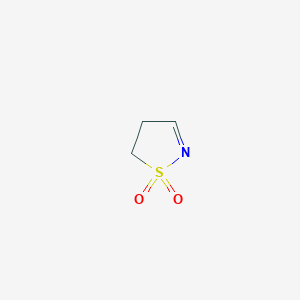

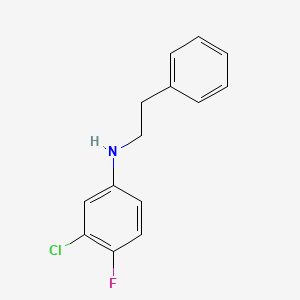

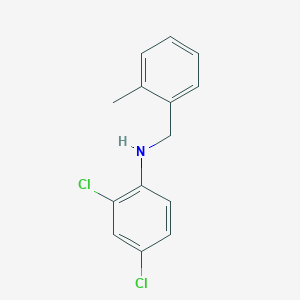

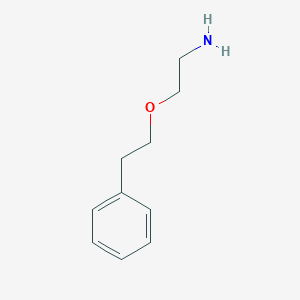

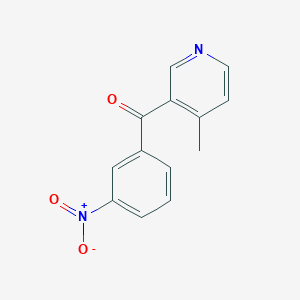

Molecular Structure Analysis

The molecular structure of 5-Chloro-2-(2-furylmethoxy)aniline contains a total of 26 bonds. This includes 16 non-H bonds, 11 multiple bonds, 3 rotatable bonds, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 primary amine (aromatic), 1 ether (aromatic), and 1 Furane .Aplicaciones Científicas De Investigación

Biocidal Properties

- Polyactive Biocides: 5-Chloro-2-(2-furylmethoxy)aniline, through its derivatives, demonstrates potential biocidal properties. For example, 5‐Chloro‐3‐(2‐nitroethenyl)salicylic acid anilides exhibit molluscicidal and fungicidal activities, indicating its relevance in pest control and agriculture (Asaad, Grant, & Latif, 1988).

Chemical Reactions and Properties

- Vibrational Characteristics: The vibrational properties of related compounds, like 2-chloro-5-(trifluoromethyl) aniline, have been explored using Fourier-transform infrared spectroscopy (FT-IR) and Raman spectroscopy, contributing to the understanding of molecular structure and behavior (Karthick, Balachandran, Perumal, & Nataraj, 2013).

- Crystal Structure Analysis: Research on similar compounds, like 5-chloro(2,4-dimethoxy)anilinium monophosphate, offers insights into crystallography, enhancing the understanding of molecular configurations and interactions (Kefi, Abid, Nasr, & Rzaigui, 2007).

Environmental Impact and Treatment

- Pollution Transformation: The reactivity of anilines, including chlorinated derivatives, with manganese dioxide under environmental conditions (soil, water) suggests potential pathways for their transformation in nature, impacting environmental chemistry (Laha & Luthy, 1990).

- Photocatalytic Degradation: Studies on chlorinated anilines highlight their degradation through photocatalysis, which is relevant in treating industrial pollutants in wastewater (Chu, Choy, & So, 2007).

Applications in Synthesis

- Synthesis of Organic Compounds: The synthesis of related compounds, like 2, 5-dimethoxy-4-chloro-aniline, involves studying various reduction conditions, contributing to methodologies in organic chemistry (Wang Dong-tia, 2000).

Fluorescence Studies

- Fluorescence Quenching Studies: Investigations into the fluorescence quenching of boronic acid derivatives by aniline provide insights into molecular interactions and fluorescence mechanisms (Geethanjali, Nagaraja, & Melavanki, 2015).

Propiedades

IUPAC Name |

5-chloro-2-(furan-2-ylmethoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2/c12-8-3-4-11(10(13)6-8)15-7-9-2-1-5-14-9/h1-6H,7,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DILWHAXCDMOCJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)COC2=C(C=C(C=C2)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.